molecular formula C26H46Cl2FeP2Pd+2 B2752752 Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) CAS No. 95408-45-0

Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)

Cat. No.: B2752752
CAS No.: 95408-45-0
M. Wt: 653.8 g/mol
InChI Key: LZWLLMFYVGUUAL-UHFFFAOYSA-N
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Description

Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) is a coordination complex that features a palladium center coordinated to two chlorine atoms and a ferrocene ligand substituted with two di-tert-butylphosphino groups. This compound is known for its stability and high catalytic activity, making it a valuable catalyst in various organic synthesis reactions, particularly in cross-coupling reactions such as Suzuki and Heck reactions .

Mechanism of Action

Target of Action

Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II), also known as PdCl2(dtbpf), is primarily used as a catalyst in various chemical reactions . Its main targets are the reactants in these reactions, particularly in cross-coupling reactions .

Mode of Action

PdCl2(dtbpf) facilitates the cross-coupling reactions by acting as a catalyst . It interacts with its targets (the reactants) and accelerates the reaction without being consumed in the process . This results in the formation of the desired products more efficiently and rapidly .

Biochemical Pathways

As a catalyst, PdCl2(dtbpf) is involved in several types of cross-coupling reactions, including the Suzuki, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Couplings . These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals and fine chemicals .

Pharmacokinetics

Its solubility in various solvents such as dichloromethane and chloroform, and partial solubility in acetone, alcohols, tetrahydrofuran, and dioxane , can impact its availability in reactions.

Result of Action

The result of PdCl2(dtbpf)'s action is the efficient and rapid formation of the desired products in the reactions it catalyzes . For example, in Suzuki-cross coupling reactions, it facilitates the reaction of aromatic halides with methyliminodiacetic acid derivatives .

Action Environment

The action of PdCl2(dtbpf) can be influenced by various environmental factors. For instance, it is air-stable , which means it can maintain its catalytic activity in the presence of air. Its storage temperature (−20°C) can also impact its stability . Furthermore, the choice of solvent can affect its solubility and, consequently, its efficacy in catalyzing reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) can be synthesized by reacting 1,1-bis(di-tert-butylphosphino)ferrocene with palladium(II) chloride. The reaction typically takes place in a solvent such as dichloromethane or chloroform, and the product is obtained as a dark purple crystalline solid . The reaction can be represented as follows:

1,1-bis(di-tert-butylphosphino)ferrocene+PdCl2Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)\text{1,1-bis(di-tert-butylphosphino)ferrocene} + \text{PdCl}_2 \rightarrow \text{Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)} 1,1-bis(di-tert-butylphosphino)ferrocene+PdCl2​→Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation route with optimization for larger scale production. This includes using larger reaction vessels, efficient mixing, and controlled temperature conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) primarily undergoes catalytic reactions, particularly in cross-coupling reactions. These include:

Common Reagents and Conditions

Major Products

    Suzuki Coupling: Biaryl compounds.

    Heck Reaction: Substituted alkenes.

    Sonogashira Coupling: Aryl alkynes.

Scientific Research Applications

Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) is extensively used in scientific research due to its catalytic properties. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) is unique due to its high stability and catalytic efficiency in a wide range of cross-coupling reactions. The presence of the di-tert-butylphosphino groups enhances the electron-donating ability of the ligand, improving the reactivity of the palladium center .

Properties

CAS No.

95408-45-0

Molecular Formula

C26H46Cl2FeP2Pd+2

Molecular Weight

653.8 g/mol

IUPAC Name

ditert-butyl(cyclopenta-1,3-dien-1-yl)phosphanium;dichloropalladium;iron(2+)

InChI

InChI=1S/2C13H22P.2ClH.Fe.Pd/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;;;;/h2*7-10H,1-6H3;2*1H;;/q2*-1;;;2*+2

InChI Key

LZWLLMFYVGUUAL-UHFFFAOYSA-N

SMILES

CC(C)(C)P(C1=C[CH]C=C1)C(C)(C)C.CC(C)(C)P(C1=C[CH]C=C1)C(C)(C)C.Cl[Pd]Cl.[Fe]

Canonical SMILES

CC(C)(C)[PH+](C1=CC=C[CH-]1)C(C)(C)C.CC(C)(C)[PH+](C1=CC=C[CH-]1)C(C)(C)C.Cl[Pd]Cl.[Fe+2]

solubility

not available

Origin of Product

United States

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